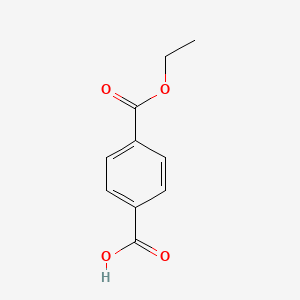

4-(Ethoxycarbonyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFVYWCDAKWKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221457 | |

| Record name | 1,4-Benzenedicarboxylic acid, monoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713-57-5 | |

| Record name | Monoethyl terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedicarboxylic acid, monoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOETHYL TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S78Y8ZUH8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 4-(Ethoxycarbonyl)benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-(Ethoxycarbonyl)benzoic Acid

This compound, also known as monoethyl terephthalate, is a bifunctional aromatic compound of significant value in the landscape of modern organic synthesis. Its structure, featuring both a carboxylic acid and an ethyl ester group, makes it a versatile building block and a critical intermediate in the synthesis of pharmaceuticals, advanced polymers, and fine chemicals.[1] The presence of two distinct functional groups allows for sequential, selective reactions, a highly desirable trait for constructing complex molecular architectures. For instance, the carboxylic acid can be converted into an amide, while the ester remains available for subsequent hydrolysis or transesterification, enabling its use as a linker molecule in drug delivery systems or as a monomer in the production of specialized polyesters.[][3] This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached from several distinct chemical pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. We will explore the three most prevalent and logical strategies:

-

Selective Mono-esterification of Terephthalic Acid: The most direct route, involving the acid-catalyzed reaction of a commodity chemical with ethanol.

-

Oxidation of Ethyl p-Toluate: A two-step approach that begins with the esterification of p-toluic acid, followed by oxidation of the methyl group.

-

Controlled Partial Hydrolysis of Diethyl Terephthalate: A "top-down" method that involves the selective saponification of one ester group from the corresponding diester.

Strategy 1: Selective Fischer-Speier Esterification of Terephthalic Acid

This is arguably the most atom-economical approach, starting from the readily available terephthalic acid. The core of this method is the Fischer-Speier esterification, a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4][5]

Principle and Mechanistic Insight

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon.[4][6] The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the protonated ester, which is finally deprotonated to yield the product and regenerate the acid catalyst.[5][6]

The primary challenge in this synthesis is achieving selectivity. As terephthalic acid is a dicarboxylic acid, the reaction can proceed to form the desired monoester, this compound, or the diester, diethyl terephthalate. To favor the monoester, the reaction equilibrium must be carefully controlled. This is typically achieved by manipulating the stoichiometry of the reactants, using terephthalic acid in excess relative to the alcohol, or by carefully controlling the reaction time to halt the process before significant diester formation occurs.

Visualizing the Mechanism: Fischer Esterification

Caption: Acid-catalyzed mechanism of Fischer-Speier esterification.

Experimental Protocol: Mono-esterification of Terephthalic Acid

This protocol is a generalized procedure based on established principles of Fischer esterification.[4][7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add terephthalic acid.

-

Reagent Addition: Add a stoichiometric or slight excess of ethanol. Using ethanol as the solvent (a large excess) will drive the reaction towards the formation of the diester and should be avoided for this specific synthesis.[7] A co-solvent such as toluene can be used.

-

Catalyst Addition: Carefully add a catalytic amount (e.g., 1-5 mol%) of concentrated sulfuric acid or p-toluenesulfonic acid to the stirred mixture.[5][7]

-

Reaction Conditions: Heat the mixture to reflux and maintain for a specified period (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into cold water. The crude product, being less soluble, should precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid catalyst and unreacted terephthalic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.[7]

Strategy 2: Oxidation of Ethyl p-Toluate

This strategy involves a two-step sequence: first, the synthesis of an intermediate, ethyl p-toluate, followed by the selective oxidation of its side-chain methyl group.

Principle and Rationale

This pathway circumvents the selectivity issue inherent in the direct esterification of terephthalic acid. By starting with p-toluic acid, a readily available and inexpensive precursor, a standard Fischer esterification with excess ethanol can be used to produce ethyl p-toluate in high yield.[8][9] The subsequent step involves the oxidation of the electron-rich methyl group to a carboxylic acid. This transformation requires a potent oxidizing agent, such as potassium permanganate (KMnO₄) or a catalytic system, that will not cleave the ester functionality.[10]

Visualizing the Workflow: Two-Step Synthesis

Caption: Workflow for synthesis via oxidation of ethyl p-toluate.

Experimental Protocols

Part A: Synthesis of Ethyl p-Toluate [11][12]

-

Reaction Setup: Combine p-toluic acid and a large excess of absolute ethanol (which also serves as the solvent) in a round-bottom flask with a reflux condenser.

-

Catalyst Addition: Slowly add concentrated sulfuric acid with cooling and stirring.

-

Reaction: Heat the mixture at reflux for 4-6 hours until TLC indicates the consumption of the starting carboxylic acid.

-

Work-up: Cool the mixture and reduce the volume of ethanol using a rotary evaporator. Dilute the residue with water and extract with a nonpolar solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude ethyl p-toluate. Distillation under reduced pressure can provide a highly pure product.[11]

Part B: Oxidation of Ethyl p-Toluate

-

Reaction Setup: Dissolve ethyl p-toluate in a mixture of a suitable solvent (e.g., pyridine or aqueous t-butanol) and water in a flask equipped with a mechanical stirrer and a thermometer.

-

Oxidant Addition: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions, while maintaining the temperature with a cooling bath (e.g., an ice bath). The reaction is exothermic.

-

Reaction: Stir the mixture vigorously. The reaction is complete when the purple color of the permanganate disappears, and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy excess KMnO₄. Acidify the mixture with a strong acid (e.g., HCl) to a low pH. This protonates the carboxylate to form the desired carboxylic acid.

-

Isolation and Purification: Filter the mixture to remove MnO₂. Extract the aqueous filtrate with an organic solvent like ethyl acetate. Dry the organic extracts, remove the solvent under reduced pressure, and purify the resulting solid by recrystallization.

Comparative Data for Synthetic Routes

| Synthetic Strategy | Key Reagents | Typical Catalyst | Advantages | Key Challenges |

| Selective Esterification | Terephthalic Acid, Ethanol | H₂SO₄, p-TsOH[5][7] | Atom economical, direct route | Selectivity control (mono- vs. di-esterification) |

| Oxidation of Ester | p-Toluic Acid, Ethanol, Oxidant | H₂SO₄ (esterification), None (oxidation) | High selectivity, high yield | Two-step process, harsh oxidizing conditions |

| Partial Hydrolysis | Diethyl Terephthalate, Base | KOH, NaOH | Good for small scale | Precise stoichiometric control required |

Purification and Spectroscopic Characterization

Regardless of the synthetic route, the final product must be rigorously purified and characterized to confirm its identity and purity.

Purification

Recrystallization is the most common method for purifying the solid product.[7] The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, is often effective. The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly, promoting the formation of well-defined crystals. The purified crystals are then collected by vacuum filtration and dried.[7]

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons (typically in the 7.2-8.2 ppm region as doublets or multiplets), the quartet for the -OCH₂- protons of the ethyl group (~4.4 ppm), the triplet for the -CH₃ protons of the ethyl group (~1.4 ppm), and a broad singlet for the carboxylic acid proton at a downfield shift (>10 ppm).[13][14]

-

¹³C NMR: The spectrum will display signals for the two distinct carbonyl carbons (one for the ester and one for the carboxylic acid, typically ~165-170 ppm), signals for the aromatic carbons, and signals for the two carbons of the ethyl group (~61 ppm for the -CH₂- and ~14 ppm for the -CH₃-).[13][14]

-

-

Infrared (IR) Spectroscopy:

-

A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid.

-

Two distinct C=O stretching bands will be visible: one for the carboxylic acid carbonyl (~1680-1710 cm⁻¹) and one for the ester carbonyl (~1715-1735 cm⁻¹).[14]

-

A C-O stretching band for the ester will appear in the 1100-1300 cm⁻¹ region.[14]

-

-

Melting Point:

-

Pure this compound is a solid with a reported melting point of approximately 169-170°C.[15] A sharp melting point within this range is a strong indicator of high purity.

-

Conclusion

The synthesis of this compound is a fundamental process with direct relevance to professionals in pharmaceutical and materials science. The choice between selective mono-esterification of terephthalic acid and the oxidation of ethyl p-toluate represents a classic synthetic dilemma: the former offers a more direct, atom-economical route fraught with selectivity challenges, while the latter provides a more controlled, albeit longer, pathway to a high-purity product. A thorough understanding of the mechanisms, reaction conditions, and analytical characterization detailed in this guide empowers researchers to make informed decisions and execute these syntheses with precision and confidence.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Fischer Esterification of Terephthalic Acid.

- PrepChem.com. (n.d.). Synthesis of ethyl p-toluate.

- ChemicalBook. (n.d.). Ethyl p-toluenesulfonate synthesis.

- ChemicalBook. (n.d.). A new method for synthesizing 4-Formylbenzoic acid.

- Google Patents. (2015). US20150051420A1 - Esterification Process.

- BOC Sciences. (n.d.). CAS 1137-99-1 4-((2-Hydroxyethoxy)carbonyl)benzoic acid.

- Chem-Impex. (n.d.). Ethyl p-toluate.

- PubChem. (n.d.). 4-((2-Hydroxyethoxy)carbonyl)benzoic acid.

- New Journal of Chemistry. (n.d.). Oxidation of p-toluic acid to terephthalic acid via a bromine-free process using nano manganese and manganese–copper mixed oxides.

- PubChem. (n.d.). 4-[(Ethoxycarbonyl)oxy]benzoic acid.

- CymitQuimica. (n.d.). This compound.

- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

- LookChem. (n.d.). Cas 99-94-5, p-Toluic acid.

- Benchchem. (n.d.). Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Wikipedia. (n.d.). p-Toluic acid.

- Organic Chemistry Portal. (n.d.). Fischer Esterification.

- ChemicalBook. (n.d.). 4-(TERT-BUTOXYCARBONYL)BENZOIC ACID synthesis.

- Sigma-Aldrich. (n.d.). 4-[(ethoxycarbonyl)amino]benzoic acid AldrichCPR.

- BLD Pharm. (n.d.). 713-57-5|this compound.

- PubChem. (n.d.). Ethyl p-toluate.

- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.

- Reddit. (2017). Esterification polymerization.

- YouTube. (2023). How to Make Esters through Esterification | Examples Explained!.

- University of Calgary. (n.d.). Esterification of benzoic acid to methyl benzoate.

- Benchchem. (n.d.). Spectroscopic Profile of 4-Benzoylbenzoic Acid: A Technical Guide.

- Organic Syntheses. (n.d.). p-TOLUIC ACID.

- ResearchGate. (2025). A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids.

- Moldb. (n.d.). 713-57-5 | this compound.

- SpectraBase. (n.d.). 4-Ethoxybenzoic acid.

- A2B Chem. (n.d.). 713-57-5 | MFCD00496597 | this compound.

- Sigma-Aldrich. (n.d.). Ethyl 4-methylbenzoate.

- Sigma-Aldrich. (n.d.). This compound | 713-57-5.

- ECHEMI. (n.d.). 713-57-5, 4-ethoxycarbonylbenzoic acid Formula.

- Chemistry LibreTexts. (2024). Preparation of 4-Acetoxy Benzoic acid.

- Sigma-Aldrich. (n.d.). 4-(methoxycarbonyl)benzoic acid.

- PubMed. (2020). 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis.

Sources

- 1. echemi.com [echemi.com]

- 3. reddit.com [reddit.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Cas 99-94-5,p-Toluic acid | lookchem [lookchem.com]

- 9. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 10. Oxidation of p-toluic acid to terephthalic acid via a bromine-free process using nano manganese and manganese–copper mixed oxides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. prepchem.com [prepchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. This compound | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Synthesis of 4-(Ethoxycarbonyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 4-(ethoxycarbonyl)benzoic acid, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The document delves into the mechanistic underpinnings of the primary synthetic strategies, offers detailed, field-proven experimental protocols, and presents a comparative analysis of the available methods. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the preparation of this important building block.

Introduction: The Significance of this compound

This compound, also known as mono-ethyl terephthalate, is a bifunctional organic compound containing both a carboxylic acid and an ester group. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs) and in materials science for the production of specialized polymers. Its strategic importance necessitates robust and efficient synthetic methodologies. This guide will primarily focus on the most common and practical laboratory-scale synthesis: the selective mono-esterification of terephthalic acid.

Strategic Approaches to Synthesis

Several synthetic pathways can be envisioned for the preparation of this compound. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale, and required purity of the final product. The principal strategies include:

-

Selective Mono-Fischer Esterification of Terephthalic Acid: This is the most direct and widely employed method. It involves the acid-catalyzed reaction of terephthalic acid with ethanol. The primary challenge lies in controlling the reaction to favor the formation of the mono-ester over the di-ester by-product (diethyl terephthalate).

-

Oxidation of Ethyl p-Toluate: This two-step approach involves the initial esterification of p-toluic acid to form ethyl p-toluate, followed by oxidation of the methyl group to a carboxylic acid.

-

Partial Hydrolysis of Diethyl Terephthalate: This method starts with the corresponding di-ester and involves the selective hydrolysis of one of the ester groups to the carboxylic acid.

This guide will provide a detailed exploration of the selective mono-Fischer esterification method due to its prevalence and practicality.

In-Depth Analysis: Selective Mono-Fischer Esterification of Terephthalic Acid

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water generated is removed.[1]

Mechanistic Insights

The mechanism of the Fischer esterification involves several key steps, each of which is in equilibrium.[2][3] Understanding this mechanism is crucial for optimizing the reaction conditions to favor the desired mono-ester.

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of one of the carbonyl oxygens of terephthalic acid by a strong acid catalyst (e.g., sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group and yielding the protonated ester.

-

Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another molecule of ethanol) to give the final ester product and regenerate the acid catalyst.

To achieve selective mono-esterification, the reaction conditions must be carefully controlled to minimize the second esterification of the remaining carboxylic acid group.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where careful control of stoichiometry and reaction time are paramount to achieving a high yield of the desired mono-ester.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Terephthalic Acid | 166.13 | 16.6 g | 0.1 | Starting material |

| Ethanol (Absolute) | 46.07 | 230 mL | ~4.0 | Reagent and solvent |

| Sulfuric Acid (Conc.) | 98.08 | 2.0 mL | ~0.036 | Catalyst |

| Sodium Bicarbonate | 84.01 | As needed | - | For neutralization |

| Diethyl Ether | 74.12 | As needed | - | For extraction |

| Anhydrous MgSO4 | 120.37 | As needed | - | Drying agent |

Step-by-Step Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add terephthalic acid (16.6 g, 0.1 mol).

-

Addition of Reagents: To the flask, add absolute ethanol (230 mL). The large excess of ethanol serves as both a reactant and a solvent.[1]

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2.0 mL) dropwise to the mixture. The addition should be slow to control the exothermic reaction.

-

Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the mono-ester and the di-ester.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into 500 mL of cold water.

-

Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous solution with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, which will be a mixture of the mono-ester, di-ester, and unreacted terephthalic acid, can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient. Alternatively, recrystallization from a suitable solvent system like ethanol-water can be employed.[1][4]

-

Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.[1]

Causality Behind Experimental Choices

-

Excess Ethanol: The use of a large excess of ethanol serves a dual purpose. Firstly, it acts as the solvent for the sparingly soluble terephthalic acid. Secondly, according to Le Chatelier's principle, the excess reactant drives the equilibrium towards the formation of the ester products.[1]

-

Sulfuric Acid as Catalyst: Concentrated sulfuric acid is a strong acid and an effective dehydrating agent, making it an excellent catalyst for Fischer esterification.[2]

-

Controlled Reaction Time: Limiting the reflux time is crucial for maximizing the yield of the mono-ester. Prolonged reaction times will inevitably lead to an increase in the formation of the undesired diethyl terephthalate.

-

Aqueous Work-up with Bicarbonate: The neutralization step with sodium bicarbonate is essential to remove the sulfuric acid catalyst and any unreacted terephthalic acid, which will be deprotonated to the water-soluble sodium salt.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Strategies

While the selective mono-esterification of terephthalic acid is a primary route, other methods offer advantages in specific contexts.

Oxidation of Ethyl p-Toluate

This two-step sequence provides an alternative that avoids the statistical mixture of products seen in the direct esterification of terephthalic acid.

-

Fischer Esterification of p-Toluic Acid: p-Toluic acid is first esterified with ethanol in the presence of an acid catalyst to yield ethyl p-toluate.[5] This reaction typically proceeds with high yield as there is only one carboxylic acid group to react.

-

Oxidation of the Methyl Group: The methyl group of ethyl p-toluate is then oxidized to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or through catalytic air oxidation processes similar to the industrial Amoco process for terephthalic acid production.[6]

Caption: Two-step synthesis via oxidation of ethyl p-toluate.

Partial Hydrolysis of Diethyl Terephthalate

This approach begins with the readily available diethyl terephthalate and involves the saponification of one of the ester groups.

-

Saponification: Diethyl terephthalate is treated with one equivalent of a strong base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.[7] This results in the hydrolysis of one ester group to the corresponding carboxylate salt.

-

Acidification: The reaction mixture is then acidified with a strong acid (e.g., HCl) to protonate the carboxylate and yield this compound.

The main challenge in this method is controlling the stoichiometry of the base to prevent the hydrolysis of both ester groups.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The selective mono-Fischer esterification of terephthalic acid remains a highly practical and cost-effective method for laboratory-scale preparations, provided that the reaction conditions are carefully controlled to maximize the yield of the desired mono-ester. For applications requiring very high purity and where the statistical formation of by-products is a concern, the multi-step synthesis involving the oxidation of ethyl p-toluate offers a viable alternative. The choice of the optimal synthetic strategy will ultimately depend on the specific requirements of the researcher, including scale, purity, and available resources.

References

- 1. benchchem.com [benchchem.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ethyl p-toluate | C10H12O2 | CID 66743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Terephthalic acid - Wikipedia [en.wikipedia.org]

- 7. US2808428A - Preparation of monoesters of terephthalic acid - Google Patents [patents.google.com]

starting materials for 4-(ethoxycarbonyl)benzoic acid synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-(Ethoxycarbonyl)benzoic Acid

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: this compound, also known as mono-ethyl terephthalate, is a valuable bifunctional molecule serving as a crucial intermediate in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.[][2][3] Its structure, featuring both a carboxylic acid and an ethyl ester group on a benzene ring, allows for selective chemical modifications at two distinct points. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind various synthetic strategies. This document is intended for researchers, chemists, and professionals in the field of drug development and materials science.

Mono-Esterification of Terephthalic Acid: The Most Direct Route

The most common and straightforward method for synthesizing this compound is the direct mono-esterification of terephthalic acid. Terephthalic acid is a readily available and cost-effective dicarboxylic acid, making this approach highly attractive for both laboratory and industrial-scale production.

The Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely employed acid-catalyzed reaction for the formation of esters from carboxylic acids and alcohols.[4][5] The reaction is an equilibrium process, and to favor the formation of the mono-ester, the reaction conditions must be carefully controlled.[5][6]

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of one of the carboxylic acid groups by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol. The subsequent tetrahedral intermediate undergoes a proton transfer and then eliminates a molecule of water to form the ester.[5][6]

To drive the equilibrium towards the product, an excess of one reactant is typically used, or a product is removed from the reaction mixture.[4][5] In the synthesis of this compound, controlling the stoichiometry of the reactants is crucial to favor mono-esterification over the formation of the diester, diethyl terephthalate.

Experimental Protocol: Fischer-Speier Mono-esterification of Terephthalic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend terephthalic acid in a suitable solvent, often an excess of the alcohol reactant itself (ethanol).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the stirred suspension.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: After the desired level of conversion is achieved, cool the reaction mixture and quench it with water. The product can be extracted with an organic solvent. The crude product is then purified, typically by recrystallization, to isolate the this compound.[4]

Table 1: Typical Reaction Parameters for Fischer Esterification

| Starting Material | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Terephthalic Acid | Ethanol | Sulfuric Acid | ~1:10 | Reflux (~78) | 2-4 | Moderate to High |

Note: Yields are highly dependent on the specific reaction conditions and the efficiency of the work-up and purification steps.

Oxidation of p-Substituted Toluene Derivatives

An alternative strategy involves the oxidation of a methyl group on a p-substituted toluene derivative that already contains the desired ethyl ester functionality.

Oxidation of Ethyl p-Toluate

Ethyl p-toluate (ethyl 4-methylbenzoate) is a commercially available starting material that can be oxidized to yield this compound.[7][8] This approach is advantageous as the ester group is already in place, and the challenge lies in the selective oxidation of the methyl group to a carboxylic acid.

Oxidizing Agents: A variety of oxidizing agents can be employed for this transformation, including potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). The choice of oxidant and reaction conditions is critical to avoid hydrolysis of the ester group.

Workflow for the Synthesis of this compound from Ethyl p-Toluate

Caption: Synthetic workflow from ethyl p-toluate.

Hydrolysis of Terephthalate Diesters

The selective mono-hydrolysis of a terephthalate diester, such as dimethyl terephthalate or diethyl terephthalate, presents another viable synthetic route.

Selective Hydrolysis of Diethyl Terephthalate

Starting with diethyl terephthalate, a controlled hydrolysis using one equivalent of a base (e.g., potassium hydroxide) can cleave one of the ester groups to the corresponding carboxylate. Subsequent acidification will then yield this compound.

A similar strategy has been described for the synthesis of 4-(tert-butoxycarbonyl)benzoic acid from di-tert-butyl terephthalate using a potassium hydroxide solution.[9]

Experimental Protocol: Selective Hydrolysis

-

Reaction: Dissolve diethyl terephthalate in a suitable solvent (e.g., ethanol/water mixture) and add one equivalent of a base (e.g., aqueous KOH).

-

Monitoring: Heat the reaction and monitor its progress to ensure the reaction stops at the mono-hydrolysis stage.

-

Acidification and Isolation: Upon completion, cool the reaction mixture and acidify it with a mineral acid (e.g., HCl) to precipitate the product. The solid can then be collected by filtration and purified by recrystallization.

Alternative Synthetic Strategies

While the aforementioned routes are the most common, other starting materials can be utilized, often involving multi-step syntheses.

From 4-Formylbenzoic Acid

4-Formylbenzoic acid can serve as a precursor. The synthesis would involve two key steps: esterification of the carboxylic acid and oxidation of the formyl group. The order of these steps can be varied. For instance, esterification of 4-formylbenzoic acid to ethyl 4-formylbenzoate, followed by oxidation of the aldehyde to a carboxylic acid.[10]

From 4-Bromobenzoic Acid

A more complex, multi-step synthesis can be envisioned starting from 4-bromobenzoic acid. This would likely involve an initial esterification to ethyl 4-bromobenzoate, followed by a reaction to introduce the second carboxyl group, for example, through cyanation and subsequent hydrolysis, as described in a patent for a related compound.[11]

Comparative Overview of Starting Materials

| Starting Material | Key Transformation(s) | Advantages | Disadvantages |

| Terephthalic Acid | Mono-esterification | Direct, cost-effective | Risk of diester formation |

| Ethyl p-Toluate | Methyl group oxidation | Pre-existing ester group | Harsh oxidation conditions may affect the ester |

| Diethyl Terephthalate | Selective mono-hydrolysis | Controlled reaction | Requires careful monitoring to avoid di-acid formation |

| 4-Formylbenzoic Acid | Esterification and oxidation | Utilizes a different functional group handle | Multi-step process |

| 4-Bromobenzoic Acid | Esterification and C-C bond formation/hydrolysis | Versatile for analogue synthesis | Multi-step, potentially lower overall yield |

Logical Flow of Synthetic Strategies

Caption: Overview of synthetic approaches.

The choice of starting material for the synthesis of this compound is dictated by factors such as cost, availability, scalability, and the desired purity of the final product. The mono-esterification of terephthalic acid represents the most direct and economically viable route for large-scale production. However, for laboratory-scale synthesis or the preparation of specific analogues, routes starting from substituted toluenes, terephthalate diesters, or other functionalized benzoic acids offer valuable alternatives. A thorough understanding of the underlying reaction mechanisms and careful control of reaction conditions are paramount to achieving high yields and purity for this important chemical intermediate.

References

- Benchchem. Application Notes and Protocols for the Fischer Esterification of Terephthalic Acid.

- Google Patents. US20150051420A1 - Esterification Process.

- BOC Sciences. CAS 1137-99-1 4-((2-Hydroxyethoxy)carbonyl)benzoic acid.

- PubChem. 4-((2-Hydroxyethoxy)carbonyl)benzoic acid | C10H10O5 | CID 174073.

- PrepChem.com. Synthesis of methyl p-toluate.

- Organic Chemistry Portal. Fischer Esterification.

- Chem-Impex. Ethyl p-toluate.

- ChemicalBook. 4-(TERT-BUTOXYCARBONYL)BENZOIC ACID synthesis.

- PubChem. 4-[(Ethoxycarbonyl)oxy]benzoic acid | C10H10O5 | CID 20463509.

- BLD Pharm. 713-57-5|this compound.

- Google Patents. CN109912414B - Preparation method and application of 4-formaldehyde oxime ethyl benzoate.

- Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.

- Reddit. Esterification polymerization.

- Moldb. 713-57-5 | this compound.

- Sigma-Aldrich. 4-[(ethoxycarbonyl)amino]benzoic acid AldrichCPR.

- CymitQuimica. This compound.

- Organic Syntheses. p-TOLUIC ACID.

- Sigma-Aldrich. This compound | 713-57-5.

- ECHEMI. 713-57-5, 4-ethoxycarbonylbenzoic acid Formula.

- SIELC Technologies. Ethyl 4-formylbenzoate.

- Google Patents. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.

- Chemistry LibreTexts. 2.4: Preparation of 4-Acetoxy Benzoic acid.

- Sigma-Aldrich. 4-(methoxycarbonyl)benzoic acid.

- Google Patents. CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.

- Organic Syntheses. ethyl 4-methylbenzoate.

- Google Patents. KR101341449B1 - Preparation of p-Chloromethylbenzoic acid and Benzoic acid from by-products in method for processing dimethyl terephthalate.

- PubChem. Ethyl p-toluate | C10H12O2 | CID 66743.

- PubChem. Ethyl 4-formylbenzoate | C10H10O3 | CID 80498.

- ChemicalBook. Methyl 4-formylbenzoate synthesis.

- National Institutes of Health. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride.

- YouTube. Making benzoyl chloride.

- Benchchem. Technical Support Center: Synthesis of Ethyl 4-(4-oxocyclohexyl)benzoate.

- PubMed. A short and efficient synthesis of 4-[2,2-dimethyl-4(tol-4-yl)benzochrom-3-en-7-yl]benzoic acid - a potent retinoic acid receptor antagonist.

- Google Patents. US20030233008A1 - Process for the preparation of carboxylic benzyl esters.

- BLD Pharm. 1679-64-7|4-(Methoxycarbonyl)benzoic acid.

- Journal of the Chemical Society, Chemical Communications. Esterification of carboxylic acids by benzyl chloride using quaternary ammonium salts.

Sources

- 2. 713-57-5|this compound|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Ethyl p-toluate | C10H12O2 | CID 66743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-(TERT-BUTOXYCARBONYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. Ethyl 4-formylbenzoate | C10H10O3 | CID 80498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN109912414B - Preparation method and application of 4-formaldehyde oxime ethyl benzoate - Google Patents [patents.google.com]

4-(ethoxycarbonyl)benzoic acid chemical properties

An In-depth Technical Guide to 4-(Ethoxycarbonyl)benzoic Acid: Properties, Reactivity, and Applications

Introduction

This compound, also known as monoethyl terephthalate, is a bifunctional aromatic compound that holds significant importance as a versatile building block in organic synthesis. Its structure, featuring both a carboxylic acid and an ethyl ester group at the para positions of a benzene ring, allows for selective chemical transformations. This dual reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, polymers, and advanced materials. This guide provides a comprehensive overview of its chemical properties, analytical characterization, synthetic applications, and handling protocols, tailored for researchers and professionals in chemical and pharmaceutical development.

Physicochemical and Structural Properties

This compound is a solid at room temperature.[1] The presence of both a hydrogen bond donor (the carboxylic acid) and acceptor (both carbonyls) contributes to its crystalline nature and relatively high melting point.

Structural and Identification Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 713-57-5[2] |

| Molecular Formula | C₁₀H₁₀O₄[1] |

| Molecular Weight | 194.19 g/mol [3] |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C(=O)O |

| InChI Key | ADFVYWCDAKWKPH-UHFFFAOYSA-N[1] |

| Synonyms | Monoethyl terephthalate, Terephthalic acid monoethyl ester |

Physical and Chemical Properties

| Property | Value | Source(s) |

| Physical Form | Solid / Crystalline Powder | [1] |

| Melting Point | 169.9 °C | [1] |

| Boiling Point | 342 °C at 760 mmHg | [4] |

| Purity | Typically ≥98% | [1][4] |

| Storage | Sealed in dry, room temperature conditions | [2] |

Synthesis and Reactivity

The synthetic utility of this compound stems from the differential reactivity of its two functional groups, which can be addressed sequentially.

Synthesis Routes

The most common laboratory and industrial synthesis involves the partial hydrolysis of diethyl terephthalate or the monoesterification of terephthalic acid. The choice of method depends on the desired scale and available starting materials. A controlled reaction environment is crucial to prevent the formation of terephthalic acid or unreacted starting material.

Core Reactivity

The molecule's chemistry is dominated by the carboxylic acid and the ethyl ester functionalities.

-

Carboxylic Acid Group: This group is the more reactive site for many transformations. It can be readily converted into acid chlorides, amides, or other esters, or it can be reduced. This reactivity is central to its use as a building block where the ester group is retained as a less reactive handle or for later modification.

-

Ethyl Ester Group: The ester is less reactive than the carboxylic acid. It is susceptible to hydrolysis under basic or acidic conditions, typically requiring more forcing conditions than transformations of the free acid. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. However, the presence of two deactivating carboxyl-type groups makes these reactions challenging and typically requires harsh conditions.

This differential reactivity allows for a logical synthetic flow, as illustrated below.

Caption: Logical workflow for selective reactions of this compound.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation of this compound and its derivatives.

Spectroscopic Data

| Technique | Expected Signature |

| ¹H NMR | - Aromatic Protons: Two doublets in the ~7.9-8.2 ppm region, integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring. - Ethyl Group: A quartet around ~4.4 ppm (CH₂) and a triplet around ~1.4 ppm (CH₃). - Carboxylic Acid Proton: A very broad singlet, typically >12 ppm, which may not always be observed depending on the solvent and concentration. |

| ¹³C NMR | - Carbonyl Carbons: Two distinct signals in the ~165-175 ppm range for the ester and acid carbonyls.[5] - Aromatic Carbons: Four signals in the ~129-135 ppm range, with two quaternary carbons and two protonated carbons.[5] - Ethyl Group: Two signals, one around ~61 ppm (CH₂) and one around ~14 ppm (CH₃). |

| IR Spectroscopy | - O-H Stretch (Acid): A very broad band from ~2500-3300 cm⁻¹. - C=O Stretch (Ester): A strong, sharp peak around ~1720 cm⁻¹.[6] - C=O Stretch (Acid): A strong peak around ~1680 cm⁻¹, often appearing broader than the ester C=O.[6] - C-O Stretches: Strong bands in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 194. - Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 149), loss of the carboxylic acid group (-COOH, m/z = 149), and loss of the entire ester group (-COOC₂H₅, m/z = 121). |

Note: Specific chemical shifts can vary based on the solvent and instrument used. The provided data are typical reference values.

Applications in Research and Drug Development

The utility of this compound lies in its capacity to act as a rigid linker or a key intermediate in the construction of more complex molecules.

Pharmaceutical Synthesis

This compound is a precursor in the synthesis of various active pharmaceutical ingredients (APIs). The carboxylic acid can be coupled with amine-containing fragments to build molecules with amide bonds, a ubiquitous feature in drug candidates. For instance, derivatives of 4-aminobenzoic acid, which can be synthesized from this precursor, are foundational to many local anesthetics like benzocaine.[7] The synthesis of ethyl 4-aminobenzoate (Benzocaine) often proceeds from the reduction of ethyl 4-nitrobenzoate, which itself can be derived from transformations involving the this compound scaffold.[8][9]

Materials Science and Coordination Chemistry

In materials science, it serves as a monomer or a functionalizing agent for polymers. In coordination chemistry, it is used to synthesize metal-organic frameworks (MOFs) and coordination polymers. For example, it reacts with barium carbonate to form a two-dimensional barium(II) coordination polymer, demonstrating its utility in creating structured inorganic-organic hybrid materials.[10][11]

Organic Synthesis Intermediate

It is a valuable starting material for producing other important synthetic intermediates.

-

Ethyl 4-formylbenzoate: Selective reduction of the carboxylic acid group (or its corresponding acid chloride) yields ethyl 4-formylbenzoate, a key reagent for introducing a benzaldehyde moiety into molecules.[12][13][14]

-

Ethyl 4-aminobenzoate: Conversion of the carboxylic acid to an amine via reactions like the Curtius or Hofmann rearrangement provides access to aniline derivatives.[15]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure safety.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Precautions

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[1]

-

Handling: Avoid breathing dust.[1] Prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[2]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]

Representative Experimental Protocol: Amide Synthesis

This protocol details the synthesis of N-benzyl-4-(ethoxycarbonyl)benzamide, a representative amide coupling reaction that highlights the utility of this compound in building molecular complexity relevant to drug discovery.

Objective: To synthesize an amide by activating the carboxylic acid group of this compound and coupling it with benzylamine.

Materials and Reagents

-

This compound

-

Thionyl chloride (SOCl₂)

-

Benzylamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, dropping funnel, separatory funnel

Step-by-Step Procedure

Step 1: Activation to the Acid Chloride

-

In a fume hood, add this compound (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add an excess of thionyl chloride (e.g., 5.0 eq).

-

Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate traps) to yield the crude 4-(ethoxycarbonyl)benzoyl chloride as an oil or solid. This intermediate is moisture-sensitive and is typically used immediately without further purification.

Step 2: Amide Coupling

-

Dissolve the crude acid chloride from Step 1 in anhydrous dichloromethane (DCM).

-

In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Triethylamine acts as a base to neutralize the HCl byproduct.

-

Cool the amine solution to 0 °C in an ice bath.

-

Add the acid chloride solution dropwise to the stirred amine solution over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to yield pure N-benzyl-4-(ethoxycarbonyl)benzamide.

Workflow Diagram

Caption: Experimental workflow for the synthesis of an amide derivative.

References

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 713-57-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 713-57-5 [sigmaaldrich.com]

- 4. 713-57-5 | this compound - Moldb [moldb.com]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. 4-Aminobenzoic acid-ethyl ester | CymitQuimica [cymitquimica.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 4-Formylbenzoic acid 97 619-66-9 [sigmaaldrich.com]

- 11. 4-Formylbenzoic acid | 619-66-9 [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. ethyl 4-formylbenzoate | 6287-86-1 [chemicalbook.com]

- 14. Ethyl 4-formylbenzoate | C10H10O3 | CID 80498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

4-(ethoxycarbonyl)benzoic acid melting point

An In-Depth Technical Guide to the Melting Point of 4-(Ethoxycarbonyl)benzoic Acid

Abstract

The melting point of a chemical compound is a fundamental physical property, serving as a primary indicator of both identity and purity. For this compound (CAS 713-57-5), a versatile bifunctional molecule used as a building block in the synthesis of pharmaceuticals, liquid crystals, and advanced polymers, an accurate determination of its melting point is of paramount importance.[1] This guide provides a comprehensive overview of the theoretical principles, advanced methodologies, and field-proven protocols for the precise measurement of this critical parameter. It is designed for researchers, scientists, and drug development professionals who require a robust and self-validating framework for the characterization of this and similar organic compounds.

Physicochemical Profile of this compound

This compound, also known as monoethyl terephthalate, is a derivative of terephthalic acid. Its structure features a benzene ring substituted with a carboxylic acid group and an ethyl ester group at the para position. This unique structure imparts both acidic and ester functionalities, making it a valuable intermediate in organic synthesis.[2]

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | Monoethyl terephthalate, Ethyl hydrogen terephthalate | [2][3] |

| CAS Number | 713-57-5 | [4][5] |

| Molecular Formula | C₁₀H₁₀O₄ | [4] |

| Molecular Weight | 194.18 g/mol | [4] |

| Literature Melting Point | 169 - 171 °C | [4][5] |

The Molecular Basis of Melting: Theoretical Considerations

The melting point is the temperature at which a substance transitions from a solid to a liquid state. At a molecular level, this phase change represents the point at which the thermal energy supplied is sufficient to overcome the intermolecular forces holding the molecules in a fixed, ordered crystal lattice. For this compound, several factors contribute to its relatively high melting point:

-

Intermolecular Forces: The strength of the forces between molecules is the primary determinant of the melting point.

-

Hydrogen Bonding: The carboxylic acid moiety (-COOH) is a potent hydrogen bond donor and acceptor. In the solid state, molecules of this compound typically form strong dimeric structures through hydrogen bonding between their carboxylic acid groups. This is a significant energy barrier that must be overcome for melting to occur.

-

Dipole-Dipole Interactions: The polar ester group (-COOEt) and the carboxylic acid group create permanent dipoles within the molecule, leading to attractive dipole-dipole forces that further stabilize the crystal lattice.

-

-

Molecular Symmetry and Packing: The para-substitution pattern of the functional groups on the benzene ring gives the molecule a high degree of symmetry. Symmetrical molecules can pack more efficiently and tightly into a crystal lattice, maximizing intermolecular contact and increasing the energy required to disrupt the structure.

-

The Effect of Impurities: The presence of impurities disrupts the regularity of the crystal lattice. This disruption weakens the intermolecular forces, resulting in two observable effects: a depression of the melting point and a broadening of the melting range. A pure compound typically exhibits a sharp melting range of 1-2°C, whereas an impure sample will melt over a wider and lower temperature range.[6]

Methodologies for Accurate Melting Point Determination

Two primary methods are employed for determining the melting point of organic solids, each offering a different balance of speed, precision, and quantitative data.

Capillary Method (Melting Point Apparatus)

This is the most common technique for routine analysis. It involves heating a small sample packed into a glass capillary tube and visually observing the temperature range over which melting occurs.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that provides more detailed and quantitative information. It measures the difference in heat flow between a sample and an inert reference as a function of temperature. When the sample melts, it absorbs heat (an endothermic process), which is detected as a significant change in heat flow. The resulting plot, or thermogram, provides precise data on the melting onset temperature, the peak melting temperature, and the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.

A Self-Validating Workflow for Melting Point Determination

To ensure the highest degree of confidence in the measured melting point, a systematic, self-validating workflow is essential. This process begins with purity verification and sample preparation before proceeding to the physical measurement.

Caption: Workflow for Accurate Melting Point Determination.

Protocol 1: Purity Verification by RP-HPLC

Before any thermal analysis, the purity of the this compound sample must be established. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method.

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.[7]

-

Gradient: Begin with a high percentage of Mobile Phase A, ramping to a higher percentage of Mobile Phase B to elute the compound and any less polar impurities. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 30°C.[7]

-

Detection Wavelength: 254 nm.[7]

-

Procedure:

-

Prepare a standard solution of high-purity this compound (~0.1 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).

-

Prepare the sample to be analyzed at the same concentration.

-

Inject the standard to determine its retention time.

-

Inject the sample. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

-

-

Acceptance Criteria: For accurate melting point determination, the sample purity should be ≥99%. If it is not, the sample must be purified.

Protocol 2: Purification by Recrystallization

Recrystallization is a robust technique for purifying solid organic compounds. An ethanol/water mixture is a suitable solvent system for this compound.

-

Place the impure this compound in an Erlenmeyer flask.

-

Add the minimum amount of hot ethanol required to just dissolve the solid.

-

Gradually add hot water to the solution until it becomes slightly cloudy (the point of saturation).

-

Add a few more drops of hot ethanol until the solution becomes clear again.

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Once crystal formation appears complete, cool the flask in an ice bath for 15-20 minutes to maximize the yield.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water.

-

Dry the crystals thoroughly in a vacuum oven. Incomplete drying will introduce a solvent impurity, leading to an inaccurate melting point.

Protocol 3: Melting Point Determination by Capillary Method

-

Sample Preparation: Ensure the purified sample is a fine, dry powder.

-

Loading: Tap the open end of a capillary melting point tube into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.

-

Preliminary Run: Place the tube in the melting point apparatus. Heat rapidly (10-15°C/min) to determine an approximate melting range.

-

Accurate Run: Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in the preliminary run.

-

Reduce the heating rate to 1-2°C per minute.

-

Record the Range:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has turned into a clear liquid.

-

-

Report the melting point as the range T1 - T2. For a pure sample, this range should be narrow (e.g., 169.5 - 171.0°C).

Protocol 4: Analysis by Differential Scanning Calorimetry (DSC)

-

Calibration: Calibrate the DSC instrument using a certified standard (e.g., Indium).

-

Sample Preparation: Accurately weigh 3-5 mg of the purified, dry sample into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed pan to serve as the reference.

-

Experimental Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 30°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) through the melting region to a temperature well above the melt (e.g., 200°C).

-

Maintain a constant nitrogen purge (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

-

Data Analysis: The resulting thermogram will show an endothermic peak. The software is used to determine:

-

Onset Temperature: The extrapolated start of the melting transition, often taken as the melting point.

-

Peak Temperature: The temperature at which the rate of heat absorption is maximal.

-

Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak, reported in J/g.

-

Conclusion

The accurate determination of the melting point of this compound, with a literature value in the range of 169-171°C , is a critical component of its quality control and characterization.[4][5] A sharp melting range within these values is a strong indicator of high purity. By employing a self-validating workflow that integrates purity analysis via HPLC with robust purification and measurement techniques like the capillary method and DSC, researchers can ensure the integrity of their material and the reliability of their subsequent experimental work. This guide provides the necessary theoretical foundation and practical protocols to achieve this standard with confidence and precision.

References

-

Molbase. This compound. Available from: [Link]

-

Chemsrc. TEREPHTHALIC ACID MONOETHYL ESTER | CAS#:713-57-5. Available from: [Link]

-

Chem 267, University of Wisconsin-Madison. Recrystallization – Part 1. Available from: [Link]

-

Chemistry LibreTexts. 2.4: Preparation of 4-Acetoxy Benzoic acid. Available from: [Link]

-

PubChem. 4-[(Ethoxycarbonyl)oxy]benzoic acid. Available from: [Link]

-

ResearchGate. Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid?. Available from: [Link]

-

ResearchGate. (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Available from: [Link]

-

Chemistry Stack Exchange. Solvent for recrystallization of benzoic acid?. Available from: [Link]

-

University of California, Davis. Recrystallization of Benzoic Acid. Available from: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]

-

USDA Food Safety and Inspection Service. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available from: [Link]

-

University Politehnica of Bucharest. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Available from: [Link]

Sources

An In-Depth Technical Guide to 4-(Ethoxycarbonyl)benzoic Acid: Synthesis, Characterization, and Applications in Drug Development

Abstract

4-(Ethoxycarbonyl)benzoic acid, a monoester derivative of terephthalic acid, is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring both a carboxylic acid and an ethyl ester, provides a versatile scaffold for the synthesis of more complex molecules. This technical guide offers a comprehensive overview of this compound, including its precise chemical identity, detailed laboratory-scale synthesis protocols, purification methodologies, and in-depth spectroscopic characterization. Furthermore, this document explores its burgeoning role in drug development, particularly as a stable linker in advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this valuable chemical entity.

Introduction and Chemical Identity

This compound is a para-substituted aromatic compound. The IUPAC name for this molecule is indeed This compound .[1] It possesses two distinct functional groups: a carboxylic acid (-COOH) and an ethyl ester (-COOCH₂CH₃). The carboxylic acid group is the higher priority functional group, hence the "benzoic acid" suffix in its name.[1] The ethoxycarbonyl group is located at the para (4-) position of the benzene ring relative to the carboxylic acid.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Mono-ethyl terephthalate, Terephthalic acid monoethyl ester | |

| CAS Number | 713-57-5 | [2] |

| Molecular Formula | C₁₀H₁₀O₄ | |

| Molecular Weight | 194.19 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | Approximately 169.9 °C | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO. | [3] |

Synthesis of this compound

The synthesis of this compound on a laboratory scale can be approached through several methods. The primary challenge lies in the selective mono-esterification of the symmetrical terephthalic acid.

Selective Mono-esterification of Terephthalic Acid

The direct Fischer-Speier esterification of terephthalic acid with ethanol is a common approach.[4] However, this reaction can readily proceed to form the diester, diethyl terephthalate. To favor the formation of the monoester, the reaction conditions must be carefully controlled.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend terephthalic acid (1 equivalent) in a moderate excess of absolute ethanol. The use of a large excess of ethanol would drive the equilibrium towards the formation of the diester.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the stirred suspension.

-

Reaction Monitoring: Heat the mixture to reflux. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to maximize the yield of the monoester and minimize the formation of the diester.

-

Work-up: Upon reaching the optimal conversion, cool the reaction mixture. The unreacted terephthalic acid, being poorly soluble, can be partially removed by filtration. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to remove the acidic catalyst and any remaining terephthalic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

Caption: Fischer-Speier esterification of terephthalic acid.

Selective Hydrolysis of Diethyl Terephthalate

An alternative and often more selective method involves the partial hydrolysis of diethyl terephthalate. By using a stoichiometric amount of a base, one ester group can be selectively hydrolyzed to the corresponding carboxylate, which upon acidification yields the desired monoester.

-

Reaction Setup: Dissolve diethyl terephthalate (1 equivalent) in a suitable solvent mixture, such as ethanol and water.

-

Base Addition: Add a solution of one equivalent of a strong base, such as potassium hydroxide or sodium hydroxide, dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure the consumption of the starting material and the formation of the monoester.

-

Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. The remaining aqueous solution is washed with an organic solvent like diethyl ether to remove any unreacted diester. The aqueous layer is then cooled in an ice bath and acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

Caption: Selective hydrolysis of diethyl terephthalate.

Purification

Purification of this compound is typically achieved by recrystallization to remove unreacted starting materials and the diester byproduct.

Experimental Protocol: Recrystallization

-

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature.[5][6] For this compound, a mixed solvent system such as ethanol/water or a single solvent like hot water can be effective.[7][8][9]

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Spectroscopic Characterization

A thorough spectroscopic analysis is crucial to confirm the identity and purity of the synthesized this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environments in the molecule.

-

Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.2-8.2 ppm). The protons ortho to the carboxylic acid group will appear as one doublet, and the protons ortho to the ester group will appear as another, both showing coupling to their respective meta protons.

-

Ethyl Group Protons: A quartet corresponding to the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃) of the ethyl ester will be observed in the upfield region. The quartet will be downfield from the triplet due to the deshielding effect of the adjacent oxygen atom.

-

Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton will be present, typically at a very downfield chemical shift (δ 10-13 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

-

Carbonyl Carbons: Two signals in the downfield region (typically δ 165-175 ppm) corresponding to the ester and carboxylic acid carbonyl carbons.[10]

-

Aromatic Carbons: Four signals are expected for the aromatic carbons due to the molecule's symmetry.

-

Ethyl Group Carbons: Two signals in the upfield region for the methylene and methyl carbons of the ethyl group.

FT-IR Spectroscopy

The FT-IR spectrum is instrumental in identifying the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[11]

-

C=O Stretch (Ester and Carboxylic Acid): A strong, sharp absorption band around 1720-1680 cm⁻¹. This band may appear as a single, slightly broadened peak or as two closely spaced peaks representing the ester and carboxylic acid carbonyls.[11]

-

C-O Stretch: Absorptions in the 1300-1100 cm⁻¹ region corresponding to the C-O stretching of the ester and carboxylic acid.[11]

-

Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will also be present.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 194.19. Fragmentation patterns can also provide structural information, such as the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the carboxylic acid group (-COOH, 45 Da).

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable building block in medicinal chemistry, particularly in the design of linkers for targeted drug delivery systems.

Linker in Antibody-Drug Conjugates (ADCs)

In ADCs, a linker tethers a potent cytotoxic drug to a monoclonal antibody. The stability of this linker is critical; it must be stable in systemic circulation to prevent premature drug release and associated toxicity, yet cleavable at the target tumor site. Benzoate esters, such as the one in this compound, can serve as stable linkers.[1] The carboxylic acid end can be functionalized to attach to the payload, while the ester can be part of a larger linker system connected to the antibody. The stability of the ester bond can be modulated by the surrounding chemical environment.

Caption: Role of this compound in an ADC.

Component of PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A linker connects the target-binding ligand to the E3 ligase-binding ligand. The length, rigidity, and chemical nature of the linker are crucial for optimal ternary complex formation and subsequent degradation. The this compound scaffold can be incorporated into these linkers to provide a balance of rigidity from the aromatic ring and synthetic handles for further elaboration.

Conclusion

This compound is a versatile and valuable chemical intermediate with well-defined synthetic routes and clear spectroscopic signatures. Its utility extends beyond a simple building block, with significant potential in the sophisticated design of linker technologies for next-generation therapeutics. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to synthesize, purify, and characterize this compound, enabling its effective application in their scientific endeavors. The continued exploration of its derivatives and their incorporation into novel drug delivery platforms is a promising area for future research.

References

- IUPAC Nomenclature of Organic Chemistry. (2013).

- Watts, K., Brems, B., Jackson, C., Benjamin, S., Hathout, Y., Alayi, T., & Tumey, L. N. (2020). Esters in ADC linkers: Optimization of stability and lysosomal cleavage. Binghamton University Research Days Posters.

- Tumey, L. N., et al. (2022). Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. Bioorganic & Medicinal Chemistry Letters, 75, 128953.

- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.

- Hamilton, G. S., et al. (2009). A new class of β-glucuronide-based prodrugs for antibody-directed enzyme prodrug therapy. Journal of Medicinal Chemistry, 52(17), 5486–5495.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Armarego, W. L., & Chai, C. L. (2012).